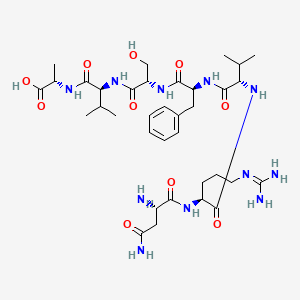![molecular formula C20H36O6Si2 B14184955 1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) is a complex organosilicon compound characterized by its unique structure, which includes a phenylene core substituted with dimethylsilane groups and multiple ethoxy chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) typically involves a multi-step process. One common method starts with the preparation of the phenylene core, followed by the introduction of ethoxy chains and dimethylsilane groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) can undergo various chemical reactions, including:
Oxidation: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylene core can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The dimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and flexibility.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development and biomedical research.
Industry: It can be used in the production of specialty polymers and coatings, enhancing their performance and durability.
作用機序
The mechanism by which {2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) exerts its effects depends on its specific application. In materials science, its unique structure allows it to impart desirable properties to polymers and coatings. In organic synthesis, it acts as a versatile intermediate, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Cyclopropanecarboxylic acid: A compound with applications in ligand synthesis and receptor studies.
Uniqueness
{2,5-Bis[2-(2-methoxyethoxy)ethoxy]-1,4-phenylene}bis(dimethylsilane) is unique due to its combination of a phenylene core with multiple ethoxy chains and dimethylsilane groups. This structure imparts specific properties, such as flexibility and thermal stability, making it distinct from other similar compounds.
特性
分子式 |
C20H36O6Si2 |
|---|---|
分子量 |
428.7 g/mol |
InChI |
InChI=1S/C20H36O6Si2/c1-21-7-9-23-11-13-25-17-15-20(28(5)6)18(16-19(17)27(3)4)26-14-12-24-10-8-22-2/h15-16H,7-14H2,1-6H3 |
InChIキー |
QFQJROUHUIKOJR-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOC1=CC(=C(C=C1[Si](C)C)OCCOCCOC)[Si](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


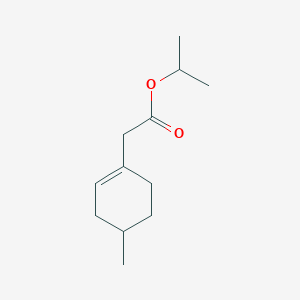
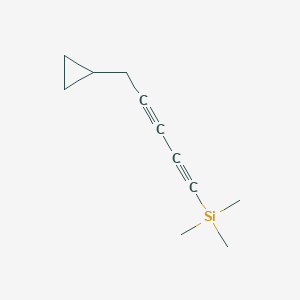
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
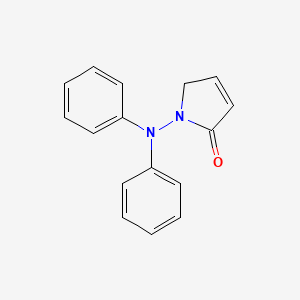
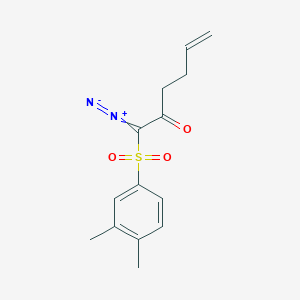
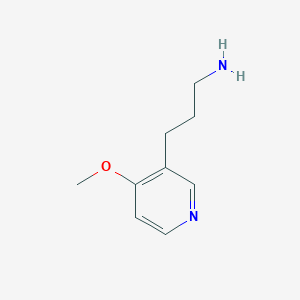
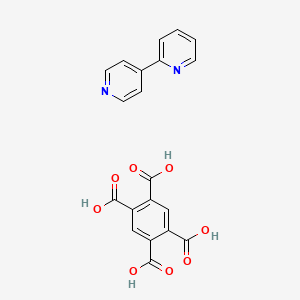
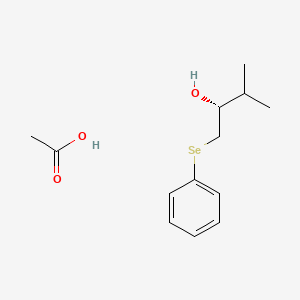
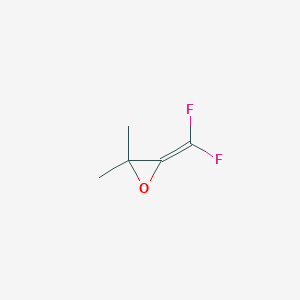
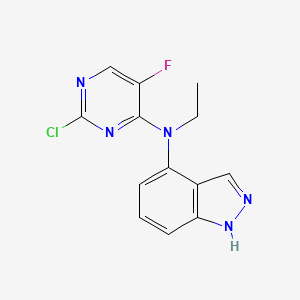
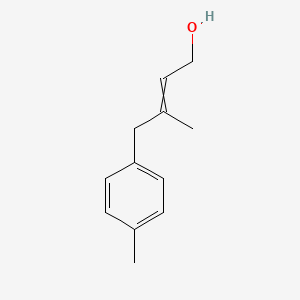
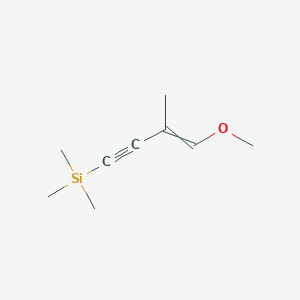
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
